molecular formula C12H16N4O2 B12487078 2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

Cat. No.: B12487078
M. Wt: 248.28 g/mol
InChI Key: WCKQQLMOCYKKAO-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile is an organic compound with the molecular formula C12H16N4O2. It is a bicyclic compound featuring a unique azabicyclohexene structure, which contributes to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve:

    Optimized reaction conditions: Temperature, pressure, and solvent choice are optimized for large-scale production.

    Continuous flow processes: These processes enhance efficiency and scalability.

    Green chemistry principles: Use of environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile include:

Uniqueness

What sets this compound apart is its unique bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

2-amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

InChI

InChI=1S/C12H16N4O2/c1-5-9(2)10(6-13)8(15)16-12(17-3,18-4)11(9,10)7-14/h5H2,1-4H3,(H2,15,16)

InChI Key

WCKQQLMOCYKKAO-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2(C1(C(N=C2N)(OC)OC)C#N)C#N)C

Origin of Product

United States

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